molecular formula C16H18Cl3NO3 B413587 ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 296266-50-7

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B413587
CAS No.: 296266-50-7
M. Wt: 378.7g/mol
InChI Key: JUAXPFDRBDMLDA-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the trichloro groups can produce mono- or dichlorinated derivatives.

Scientific Research Applications

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-2-carboxylate
  • Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-4-carboxylate

Uniqueness

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl3NO3/c1-4-6-7-20-8(3)9(16(22)23-5-2)10-14(20)12(18)11(17)13(19)15(10)21/h21H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAXPFDRBDMLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=C1C(=C(C(=C2O)Cl)Cl)Cl)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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